molecular formula C18H17FN2O3 B2390706 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide CAS No. 921776-96-7

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide

Cat. No.: B2390706
CAS No.: 921776-96-7
M. Wt: 328.343
InChI Key: DZRDYGRZEJWPII-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C18H17FN2O3 and its molecular weight is 328.343. The purity is usually 95%.
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Scientific Research Applications

Organocatalytic Asymmetric Synthesis

The dibenzo[b,f][1,4]oxazepine scaffold, similar to the one in the specified compound, plays a crucial role in medicinal chemistry due to its presence in pharmacophores. An example of its application includes the organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, leading to the formation of various seven-member cyclic amines. These compounds contain chiral tetrasubstituted C‒F stereocenters, showcasing the scaffold's versatility in synthesizing enantioselective compounds with potential therapeutic value (Li, Lin, & Du, 2019).

Development of Novel Heterocycles

The dibenzo[b,f][1,4]oxazepine scaffold is integral to the synthesis of novel heterocyclic compounds. For instance, dimethyl 3-(2-bromophenyl)dibenzo[b,f]pyrrolo[1,2-d][1, 4]oxazepine-1,2-dicarboxylate and its derivatives undergo intramolecular cyclization to form complex oxazapolyheterocycles. These compounds, featuring six fused rings, have been investigated for their unique photophysical properties, demonstrating the scaffold's potential in developing materials with specific optical characteristics (Petrovskii et al., 2017).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-18(2)10-24-15-7-6-13(9-14(15)21-17(18)23)20-16(22)11-4-3-5-12(19)8-11/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRDYGRZEJWPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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